molecular formula C17H22BrN3O3 B4358504 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide

Cat. No.: B4358504
M. Wt: 396.3 g/mol
InChI Key: NMZPRSVGPGGQCO-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo-substituted pyrazole ring may play a role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine

  • N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methylamine

Uniqueness: N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c1-11-15(18)12(2)21(20-11)10-6-9-19-17(22)13-7-5-8-14(23-3)16(13)24-4/h5,7-8H,6,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPRSVGPGGQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=C(C(=CC=C2)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide
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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide
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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide
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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide
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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide

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